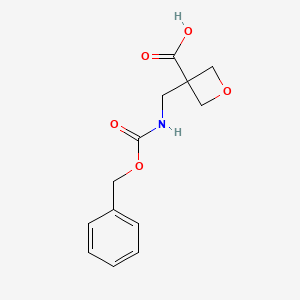

3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

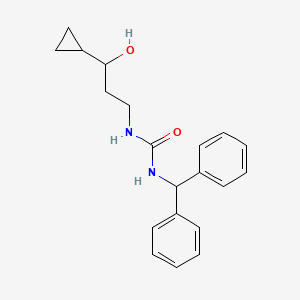

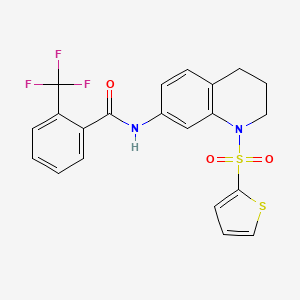

“3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid” is a chemical compound with the CAS Number: 2138200-00-5 . It has a molecular weight of 265.27 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C13H15NO5/c15-11(16)13(8-18-9-13)7-14-12(17)19-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16)" . This indicates the molecular structure of the compound.Applications De Recherche Scientifique

Oxetane as a Bioisostere in Medicinal Chemistry

Oxetanes, including structures similar to 3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid, are explored as bioisosteres for the carboxylic acid functional group. The oxetane ring serves as an isostere of the carbonyl moiety, suggesting potential applications in drug design and synthesis. Research indicates that oxetane derivatives can be used as isosteric replacements for carboxylic acid, enhancing the physicochemical properties of pharmacologically active compounds (Lassalas et al., 2017).

Synthesis of Structurally Diverse 3-Aminooxetanes

The reactivity of oxetan-3-tert-butylsulfinimine in synthesizing substituted 3-aminooxetanes highlights the versatility of oxetane derivatives in organic synthesis. This approach offers a straightforward method to access a variety of 3-aminooxetanes, demonstrating the oxetane ring's utility in drug discovery as a bioisostere for both the geminal dimethyl group and the carbonyl group (Hamzik & Brubaker, 2010).

Applications in Coordination Polymers and Photophysical Properties

Derivatives of oxetane, including those with benzyloxy groups, have been used to synthesize lanthanide coordination compounds. These compounds are characterized by their photophysical properties, which are crucial for developing materials with specific luminescent characteristics. The synthesis and study of these lanthanide complexes underline the potential of oxetane derivatives in materials science, particularly in creating new luminescent materials (Sivakumar et al., 2011).

Radical Sorting and C(sp3)-C(sp3) Cross-Coupling

The exploration of nontraditional fragment couplings of alcohols and carboxylic acids, including the C(sp3)-C(sp3) cross-coupling via radical sorting, opens new avenues in organic synthesis. This methodology, facilitated by photoredox catalysis, allows for the efficient synthesis of alkyl-alkyl cross-coupled products from alcohols and carboxylic acids. Such innovative approaches demonstrate the potential applications of oxetane derivatives in creating complex organic molecules with high precision (Sakai & MacMillan, 2022).

Safety and Hazards

The compound should be handled with care to avoid dust formation. Breathing in the mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided and personal protective equipment should be used. Chemical impermeable gloves are recommended. Ensure adequate ventilation and remove all sources of ignition .

Propriétés

IUPAC Name |

3-(phenylmethoxycarbonylaminomethyl)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11(16)13(8-18-9-13)7-14-12(17)19-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUQHCQZHGZROX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2714574.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2714575.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2714577.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2714580.png)

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride](/img/structure/B2714582.png)

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methylbenzenesulfonamide](/img/structure/B2714595.png)